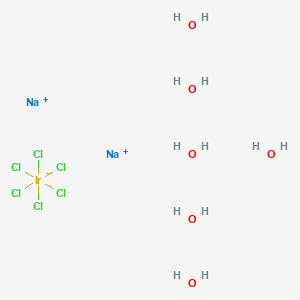
3-甲基-2-喹喔啉甲醛
描述
The synthesis and analysis of quinoxaline derivatives, including 3-Methyl-2-quinoxalinecarbaldehyde, have been extensively studied due to their diverse applications in chemical and biological fields. These compounds are known for their fluorogenic properties, making them useful in various analytical methods.
Synthesis Analysis
The synthesis of quinoxaline derivatives involves several key methodologies, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods. These methods allow for selective formylation of quinoline derivatives, leading to the production of compounds with varying substituents and structural complexities. The synthesis of 3-Methyl-2-quinoxalinecarbaldehyde can be achieved through these classical methods, showcasing the versatility in creating quinoxalinecarbaldehydes with specific substituents (Wantulok et al., 2020).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including 3-Methyl-2-quinoxalinecarbaldehyde, has been elucidated through computational and spectroscopic techniques. Single-crystal X-ray diffraction measurements have been particularly valuable in determining the precise geometries of these compounds, providing insights into their structural characteristics and the influence of substituents on their overall conformation (Wantulok et al., 2020).
Chemical Reactions and Properties
Quinoxaline derivatives undergo a range of chemical reactions, including interactions with primary amines to form highly fluorescent isoindoles. This property is utilized in liquid chromatography for the high-sensitivity analysis of amino acids, demonstrating the chemical reactivity and utility of quinoxalinecarbaldehydes in analytical chemistry (Beale et al., 1990).
Physical Properties Analysis
The physical properties of quinoxaline derivatives are closely related to their molecular structure. The presence of specific substituents can influence properties such as melting points, solubility, and fluorescence, which are critical for their applications in various fields.
Chemical Properties Analysis
The chemical properties of 3-Methyl-2-quinoxalinecarbaldehyde are characterized by its reactivity towards nucleophiles, electrophiles, and its potential to form complexes with metals. These properties are explored through the synthesis of Schiff base derivatives and their electrochemical and spectroscopic characterization, revealing insights into the reactivity and potential applications of these compounds (Wantulok et al., 2020).
科学研究应用
Specific Scientific Field
Summary of the Application
3-Methyl-quinoxaline-2-carboxylic acid (MQCA), a derivative of 3-Methyl-2-quinoxalinecarbaldehyde, and quinoxaline-2-carboxylic acid (QCA) are used as markers of drug residue in animal tissues . They are detected in pork using a novel method based on a background fluorescence quenching immunochromatographic assay (bFQICA) .
Methods of Application
The method involves the extraction and enrichment of MQCA and QCA from pork using immunomagnetic beads . The extracted compounds are then detected using the bFQICA .
Results or Outcomes
The bFQICA method was found to be in accordance with LC-MS/MS analysis of field pork samples . The method is advantageous due to its convenience and efficiency, taking only 30 minutes for the detection of MQCA and QCA .
Application in Organic Chemistry
Specific Scientific Field
Summary of the Application
3-Methyl-2-quinoxalinecarbaldehyde is used in the synthesis of various organic compounds .
Methods of Application
The specific methods of application in organic synthesis would depend on the target compound .
Results or Outcomes
The outcomes of the synthesis would also depend on the target compound .
Application in Veterinary Medicine
Specific Scientific Field
Summary of the Application
3-Methyl-quinoxaline-2-carboxylic acid (MQCA), a derivative of 3-Methyl-2-quinoxalinecarbaldehyde, is used as a marker of drug residue in animal tissues . It is a metabolite of Olaquindox (OLA) and Carbadox (CBX), which are quinoxaline antibacterials widely used as medicinal feed additives and growth promoters for the prevention of dysentery and bacterial enteritis in swine .
Methods of Application
The method involves the extraction and enrichment of MQCA from pork using immunomagnetic beads . The extracted compounds are then detected using a background fluorescence quenching immunochromatographic assay (bFQICA) .
Results or Outcomes
The bFQICA method was found to be in accordance with LC-MS/MS analysis of field pork samples . The method is advantageous due to its convenience and efficiency, taking only 30 minutes for the detection of MQCA .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
3-Methyl-2-quinoxalinecarbaldehyde Oxime 1,4-Dioxide, a derivative of 3-Methyl-2-quinoxalinecarbaldehyde, is used in the synthesis of various organic compounds .
Methods of Application
The specific methods of application in organic synthesis would depend on the target compound .
Results or Outcomes
The outcomes of the synthesis would also depend on the target compound .
Application in Drug Synthesis
Specific Scientific Field
Summary of the Application
3-Methyl-2-quinoxalinecarbaldehyde is used in the synthesis of various pharmaceutical compounds .
Methods of Application
The specific methods of application in drug synthesis would depend on the target compound .
Results or Outcomes
The outcomes of the synthesis would also depend on the target compound .
Application in Material Science
Specific Scientific Field
Summary of the Application
3-Methyl-2-quinoxalinecarbaldehyde can be used in the synthesis of materials with specific properties .
Methods of Application
The specific methods of application in material synthesis would depend on the target material .
Results or Outcomes
The outcomes of the synthesis would also depend on the target material .
安全和危害
属性
IUPAC Name |
3-methylquinoxaline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7-10(6-13)12-9-5-3-2-4-8(9)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIGGTBMCCWNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343291 | |
| Record name | 3-Methyl-2-quinoxalinecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxaline-2-carbaldehyde | |
CAS RN |
25519-55-5 | |
| Record name | 3-Methyl-2-quinoxalinecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylquinoxaline-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)



![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)




